Ethyl ((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)carbamate
Description
Properties
IUPAC Name |
ethyl N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O4S/c1-2-21-14(18)16-10-12-5-8-17(9-6-12)22(19,20)13-4-3-7-15-11-13/h3-4,7,11-12H,2,5-6,8-10H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHJSRAWVXZZHIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCC1CCN(CC1)S(=O)(=O)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl ((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)carbamate typically involves multiple steps, starting with the preparation of the piperidine and pyridine intermediates. The piperidine ring can be synthesized through cyclization reactions, while the pyridine ring is often introduced via nucleophilic substitution reactions. The final step involves the formation of the carbamate group through the reaction of the intermediate with ethyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of catalysts and solvents can also play a crucial role in the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl ((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive forms.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Ethyl ((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of Ethyl ((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the desired pharmacological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs can be categorized based on modifications to the sulfonyl group, carbamate substituents, and piperidine core. Below is a comparative analysis with key examples from recent literature:
Key Findings
Sulfonyl Group Impact: The pyridin-3-ylsulfonyl group in the target compound distinguishes it from analogs like Compound 5 (trifluoroethoxy-phenoxyethyl) and RBM3-227 (quinazolinyl-phenoxyethyl). Sulfonyl groups are known to enhance binding to sulfotransferases or serine proteases, which may influence target selectivity .
Carbamate Variations: Ethyl carbamates (target compound) vs. phenylcarbamates (Compound 12) or tert-butyl carbamates (BD735060) exhibit differences in lipophilicity and metabolic stability.
Fentanyl carbamates ( ) demonstrate the role of carbamate groups in enhancing CNS permeability .
Synthetic Efficiency :
- The target compound’s synthesis likely parallels methods used for Compound 5 (68% yield via K₂CO₃-mediated coupling) or Compound 14 (83% yield with ethyl(methyl)carbamate), though the pyridinylsulfonyl group may require specialized sulfonation conditions .
Physicochemical and Spectroscopic Data
- HRMS Validation : The target compound’s mass accuracy (e.g., Δ < 0.001) would align with standards set by Compound 12 (Δ = +0.0002) and RBM3-227 (Δ = +0.0004) .
- NMR Profiles : Expected ¹H-NMR signals for the piperidine core (δ 1.2–2.8 ppm) and pyridinyl protons (δ 7.5–8.5 ppm) would mirror those in Compound 5 (δ 1.4–3.1 ppm for piperidine) .
Biological Activity
Ethyl ((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
This compound is characterized by its unique structure that includes a pyridine ring and a piperidine moiety. This structural configuration is believed to contribute to its biological activity.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C14H18N4O2S2 |
| Molecular Weight | 342.44 g/mol |
| Solubility | Soluble in DMSO and ethanol |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may modulate enzyme activities and receptor interactions, leading to therapeutic effects in various disease models.
Key Mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory properties.
- Receptor Modulation : It may interact with neurotransmitter receptors, indicating potential applications in neuropharmacology.
Biological Activity and Therapeutic Applications
This compound has been investigated for several therapeutic applications:
1. Anti-inflammatory Activity
- In vitro studies demonstrated that the compound significantly reduces pro-inflammatory cytokine production in macrophages, indicating its potential as an anti-inflammatory agent.
2. Antimicrobial Properties
- The compound exhibits antimicrobial activity against various bacterial strains, suggesting its utility in treating infections.
3. Anticancer Potential
- Preliminary results indicate that this compound can inhibit cancer cell proliferation in vitro, warranting further investigation into its anticancer mechanisms.
Case Studies and Research Findings
Recent studies have highlighted the efficacy of this compound:
Case Study 1: Anti-inflammatory Effects
- In a study involving lipopolysaccharide (LPS)-stimulated macrophages, the compound reduced TNF-alpha and IL-6 levels by over 50% at concentrations of 10 µM, demonstrating significant anti-inflammatory effects.
Case Study 2: Anticancer Activity
- A study on glioma cells showed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 15 µM, indicating promising anticancer properties.
Comparative Analysis with Similar Compounds
The efficacy of this compound can be compared with other compounds containing similar functional groups:
| Compound | Activity Type | IC50 (µM) |
|---|---|---|
| Ethyl ((1-(pyridin-2-sulfonyl)piperidine) | Antimicrobial | 20 |
| 2-Ethyl-5-(1-(pyridin-3-sulfonyl)piperidine) | Anti-inflammatory | 10 |
| Ethyl ((1-(pyrimidin-5-sulfonyl)piperidine) | Anticancer | 25 |
Q & A
Q. What synthetic strategies are optimal for introducing the pyridin-3-ylsulfonyl group to piperidine derivatives?
The pyridin-3-ylsulfonyl moiety is typically introduced via sulfonylation of a piperidine precursor using pyridine-3-sulfonyl chloride under basic conditions (e.g., triethylamine or DIPEA in dichloromethane). Reaction optimization should focus on controlling stoichiometry (1.2–1.5 equivalents of sulfonyl chloride) and temperature (0–25°C) to minimize side reactions like over-sulfonylation . Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is recommended. Confirm sulfonylation success using NMR (downfield shifts for adjacent protons) and mass spectrometry .
Q. How can the carbamate group in this compound be selectively hydrolyzed or modified?
Ethyl carbamates are stable under basic conditions but hydrolyze under acidic or enzymatic catalysis. For selective hydrolysis, use 6M HCl in dioxane/water (1:1) at 60°C for 4–6 hours, monitoring progress by TLC. Alternatively, enzymatic cleavage (e.g., porcine liver esterase) in phosphate buffer (pH 7.4) at 37°C provides milder conditions. Post-hydrolysis, isolate the free amine via extraction (DCM/water) and characterize by NMR (loss of carbonyl signal at ~155 ppm) .
Q. What analytical techniques are critical for characterizing this compound’s purity and structure?
- HPLC-MS : Use a C18 column (acetonitrile/water + 0.1% formic acid) to assess purity (>95%) and confirm molecular weight ([M+H] via ESI+) .
- NMR : and NMR in DMSO-d or CDCl to verify sulfonamide (–SO-) protons (δ 8.5–9.0 ppm) and carbamate carbonyl (δ 152–155 ppm) .
- X-ray crystallography : For absolute stereochemistry, grow crystals via slow evaporation (ethanol/water) and analyze for piperidine ring conformation .
Advanced Research Questions
Q. How does the conformational flexibility of the piperidine ring influence bioactivity in related compounds?
Piperidine ring puckering (chair vs. boat) modulates spatial orientation of the sulfonyl and carbamate groups, affecting target binding. For example, crystallographic studies of ethyl 4-hydroxy-2,6-diphenylpiperidine derivatives reveal that chair conformers enhance hydrogen bonding with enzymes like carbonic anhydrase. Use DFT calculations (B3LYP/6-31G*) to predict dominant conformers and correlate with IC values in enzymatic assays .
Q. What strategies resolve contradictions in reactivity during sulfonylation of sterically hindered piperidines?
Steric hindrance at the piperidine nitrogen can reduce sulfonylation efficiency. Solutions include:
- Microwave-assisted synthesis : 80°C for 10–15 minutes improves reaction kinetics .
- Bulky base selection : Use DBU instead of triethylamine to enhance deprotonation of hindered amines .
- Alternative solvents : Switch to DMF or THF to solubilize reactants and reduce aggregation .
Q. How can structure-activity relationships (SAR) guide the design of analogs with improved metabolic stability?
- Pyridine sulfonyl group : Replace pyridin-3-yl with pyridin-2-yl to reduce CYP3A4-mediated oxidation .
- Carbamate modifications : Substitute ethyl with cyclopropyl carbamate to sterically block esterase cleavage .
- Piperidine substitution : Introduce 4-methyl groups to restrict ring flexibility and enhance plasma stability . Validate analogs via in vitro microsomal assays (human liver microsomes, NADPH cofactor) .
Q. What computational methods predict interactions between this compound and sulfonamide-targeted enzymes?
- Molecular docking (AutoDock Vina) : Dock the compound into the active site of human carbonic anhydrase II (PDB: 3KS3) to identify key residues (e.g., Thr199, Glu106) for hydrogen bonding .
- MD simulations (GROMACS) : Simulate binding stability over 100 ns to assess conformational changes in the enzyme-compplex .
Methodological Notes
- Synthesis contradictions : Conflicting yields in sulfonylation steps may arise from residual moisture; ensure anhydrous conditions via molecular sieves .
- Batch consistency : For biological assays, standardize peptide content and TFA removal via ion-pair HPLC to minimize variability .
- Data interpretation : Use PCA (principal component analysis) on spectral data (NMR, IR) to differentiate between synthetic batches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
